molecular formula C17H15Si B11937842 Methyl(1-naphthyl)phenylsilane CAS No. 112170-78-2

Methyl(1-naphthyl)phenylsilane

Cat. No.: B11937842
CAS No.: 112170-78-2
M. Wt: 247.38 g/mol
InChI Key: FCMAGGUZGKOPGQ-UHFFFAOYSA-N
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Description

Methyl(1-naphthyl)phenylsilane is an organosilicon compound with the molecular formula C17H16Si. It is a unique compound that combines a methyl group, a naphthyl group, and a phenyl group attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(1-naphthyl)phenylsilane can be synthesized through the silylation of alcohols, silanols, and methoxysilanes. One common method involves the use of optically pure this compound in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3]. This reaction is highly reactive and stereoselective, producing optically active (alkoxy)methyl(1-naphthyl)phenylsilanes with high enantiomeric excess .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of specialized equipment and techniques is essential to maintain the integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-naphthyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silane derivatives.

    Substitution: Substituted silanes with different functional groups.

Scientific Research Applications

Methyl(1-naphthyl)phenylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl(1-naphthyl)phenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The stereochemistry of the compound plays a crucial role in its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-naphthyl)phenylsilane is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.

Properties

CAS No.

112170-78-2

Molecular Formula

C17H15Si

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C17H15Si/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3

InChI Key

FCMAGGUZGKOPGQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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